Pinacolone

Beschreibung

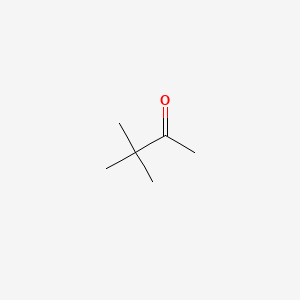

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGSXYOJTGTZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021752 | |

| Record name | 3,3-Dimethyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid; [CHEMINFO] | |

| Record name | Pinacolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

106.1 °C | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

23 °C, 5 °C (41 °F) - closed cup | |

| Record name | Pinacolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, acetone, carbon tetrachloride, Sol in water (2.44% at 15 °C); soluble in alcohol, ether, acetone, In water, 1.9X10+4 mg/L at 25 °C | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7229 at 25 °C/25 °C | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

31.5 [mmHg], 31.5 mm Hg at 25 °C | |

| Record name | Pinacolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-97-8 | |

| Record name | Pinacolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U1AAG3528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-52.5 °C | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Pinacolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of pinacolone. The information is curated to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound, systematically known as 3,3-dimethylbutan-2-one, is an aliphatic ketone with a characteristic peppermint or camphor-like odor.[1][2] Its structure features a carbonyl group adjacent to a sterically hindered tert-butyl group, which significantly influences its chemical reactivity.

| Identifier | Value |

| IUPAC Name | 3,3-dimethylbutan-2-one[1] |

| Synonyms | tert-Butyl methyl ketone, Pinacolin[1][3] |

| CAS Number | 75-97-8[1][3][4] |

| Molecular Formula | C₆H₁₂O[1][4][5] |

| Molecular Weight | 100.16 g/mol [1][5] |

| Chemical Structure |

|

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Melting Point | -52.5 °C[4][6] |

| Boiling Point | 106.1 °C[4] |

| Density | 0.801 g/cm³ at 25 °C |

| Solubility | Soluble in ethanol, ether, acetone (B3395972), and carbon tetrachloride. Sparingly soluble in water.[4] |

| Flash Point | 5 °C |

| Refractive Index | 1.396 at 20 °C |

Synthesis of this compound

The most classic and well-known method for synthesizing this compound is the pinacol (B44631) rearrangement of pinacol (2,3-dimethyl-2,3-butanediol). Other methods have also been developed.

Pinacol Rearrangement

The pinacol rearrangement is an acid-catalyzed reaction that converts a 1,2-diol to a ketone. The mechanism involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-methyl shift leads to the formation of the more stable oxonium ion, which upon deprotonation yields this compound.

Materials:

-

Pinacol hydrate (B1144303) (250 g)

-

6 N Sulfuric acid (750 g)

-

Concentrated sulfuric acid

-

Calcium chloride

-

2-L round-bottomed flask

-

Dropping funnel

-

Condenser for distillation

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 2-L round-bottomed flask equipped with a dropping funnel and a condenser set for distillation, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.

-

Heat the mixture and distill until the volume of the upper layer of the distillate no longer increases. This typically takes 15-20 minutes.

-

Separate the this compound layer from the aqueous layer in the distillate using a separatory funnel.

-

Return the aqueous layer to the reaction flask. Add 60 cc of concentrated sulfuric acid to the flask, followed by another 250 g portion of pinacol hydrate.

-

Repeat the distillation and separation process. This can be repeated for a total of four portions of pinacol hydrate (1 kg total).

-

Combine all the collected this compound fractions and dry them over anhydrous calcium chloride.

-

Filter the dried this compound and purify it by fractional distillation. The main fraction of this compound distills at 103–107 °C.

Yield: Approximately 287–318 g (65–72% of the theoretical yield).

Chemical Reactivity

The chemical reactivity of this compound is governed by the carbonyl group and the adjacent α-methyl group. The bulky tert-butyl group provides significant steric hindrance, influencing the accessibility of the carbonyl carbon to nucleophiles.

Reactions at the Carbonyl Group

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (pinacolyl alcohol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

-

Grignard Reaction: this compound reacts with Grignard reagents to form tertiary alcohols. Due to steric hindrance from the tert-butyl group, the reaction may require more forcing conditions compared to less hindered ketones.

-

Reductive Amination: It can undergo reductive amination to form various amines.

Reactions at the α-Methyl Group

-

Aldol (B89426) Condensation: The α-methyl group has acidic protons that can be removed by a strong base to form an enolate. This enolate can then participate in aldol condensation reactions with aldehydes or other ketones.

-

Halogenation: In the presence of a base, the α-methyl group can be halogenated.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1715 | C=O stretch (strong) |

| ~2970 | C-H stretch (sp³ C-H) |

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone (for cleaning)

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.

-

Using a Pasteur pipette, place a single drop of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure. A background spectrum should be run first.

-

After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is simple and highly characteristic, showing two singlets corresponding to the two types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Singlet | 9H | (CH₃)₃C- |

| ~2.1 | Singlet | 3H | CH₃-C=O |

Materials:

-

This compound sample (10-20 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pasteur pipette

-

Vial

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.

-

Transfer the solution into a clean, dry NMR tube using a Pasteur pipette. Ensure there are no solid particles in the solution.

-

Carefully place the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's requirements.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum following the instrument's standard operating procedures. This will involve tuning, locking, and shimming the instrument before data acquisition.

-

Process the acquired free induction decay (FID) to obtain the frequency-domain spectrum. This typically involves Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of CDCl₃ at 7.26 ppm).

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has been utilized in the preparation of various pharmaceuticals and agrochemicals. Its unique sterically hindered ketone structure allows for selective transformations. It is a precursor in the synthesis of fungicides such as triadimefon (B1683231) and paclobutrazol, as well as the herbicide metribuzin. In medicinal chemistry, the this compound moiety is incorporated into various drug candidates, leveraging its lipophilic nature and metabolic stability.

References

synthesis of pinacolone from pinacol diol

An In-depth Technical Guide to the Synthesis of Pinacolone from Pinacol (B44631) Diol

Introduction

The pinacol-pinacolone rearrangement is a cornerstone reaction in organic chemistry for the acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde.[1][2][3] First described by Wilhelm Rudolph Fittig in 1860, this reaction is a classic example of a carbocation rearrangement, specifically a 1,2-rearrangement.[1][3][4] The reaction derives its name from the archetypal conversion of pinacol (2,3-dimethyl-2,3-butanediol) into this compound (3,3-dimethyl-2-butanone).[1][5]

This compound is a valuable chemical intermediate and solvent.[6][] It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals (such as fungicides, herbicides, and pesticides), and fragrances.[3][][8] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data for professionals in research and chemical development.

Reaction Mechanism: The Pinacol Rearrangement

The mechanism of the pinacol-pinacolone rearrangement proceeds through a four-step sequence involving a carbocation intermediate. The driving force for the rearrangement is the formation of a stable oxonium ion, which is more stable than the initial tertiary carbocation due to the complete octet on all atoms.[1]

The four primary steps are:

-

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (water).[3][5]

-

Dehydration: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.[3][5]

-

1,2-Alkyl Shift: An alkyl group (in this case, a methyl group) from the adjacent carbon migrates to the electron-deficient carbocation center. This is the key rearrangement step.[1][5]

-

Deprotonation: The oxygen atom's lone pair forms a pi bond with the adjacent carbocation, creating a resonance-stabilized oxonium ion. A water molecule then deprotonates this intermediate to yield the final ketone product, this compound, and regenerates the acid catalyst.[5][9]

Caption: The four-step mechanism of the pinacol rearrangement.

Experimental Protocols

The following protocol is a standard laboratory procedure for the synthesis of this compound, adapted from established methods.[10]

Materials and Equipment

-

Reactants: Pinacol hydrate (B1144303) (C₆H₁₄O₂·6H₂O), concentrated sulfuric acid (H₂SO₄, 98%) or 6N H₂SO₄.

-

Drying Agent: Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄).

-

Glassware: 2-L round-bottomed flask, dropping funnel, condenser, distillation apparatus, separatory funnel.

-

Heating: Heating mantle or water bath.[11]

-

Safety: Lab coat, safety goggles, gloves. The reaction should be performed in a well-ventilated fume hood.

Synthesis Procedure

The overall workflow involves reaction, distillation, separation, and purification.

Caption: General experimental workflow for this compound synthesis.

Step-by-Step Method

-

Reaction: In a 2-L round-bottomed flask, place 750 g of 6 N sulfuric acid.[10] Add 250 g of pinacol hydrate to the acid.[10]

-

Distillation: Assemble a distillation apparatus connected to the flask. Heat the mixture and distill until the volume of the upper organic layer in the distillate no longer increases. This typically takes 15-20 minutes.[10]

-

Separation: Transfer the distillate to a separatory funnel. Separate the upper this compound layer from the lower aqueous layer.

-

Recycling (Optional but Recommended for Scale-up): Return the aqueous layer to the reaction flask. Add 60 cc of concentrated sulfuric acid and another 250 g portion of pinacol hydrate. Repeat the distillation. This process can be repeated to process larger quantities of the starting material.[10]

-

Drying: Combine all collected organic fractions and dry them over anhydrous calcium chloride or sodium sulfate.[10]

-

Purification: Filter the dried liquid to remove the drying agent. Purify the crude this compound by fractional distillation. Collect the fraction boiling between 103–107 °C.[10] The expected yield for this procedure is between 65–72%.[10]

Quantitative Data

Physical Properties of Reactant and Product

This table summarizes the key physical properties of pinacol and this compound.

| Property | Pinacol (C₆H₁₄O₂) | This compound (C₆H₁₂O) |

| Molar Mass | 118.17 g/mol [12][13] | 100.16 g/mol [12][13] |

| State | White Solid[3] | Colorless Liquid[3] |

| Melting Point | 40–43 °C[12][13] | -52.5 °C[12][13] |

| Boiling Point | 171–172 °C[12][13] | 106 °C[12][13] |

| Density | 0.967 g/mL[12][13] | 0.801 g/mL[12][13] |

| Water Solubility | Soluble in hot water[12] | 2.44 g/100 mL[12] |

Reaction Conditions and Reported Yields

The yield of this compound is dependent on the reaction conditions, including the acid catalyst used and the procedure.

| Acid Catalyst | Reaction Conditions | Reported Yield (%) | Reference |

| 6 N Sulfuric Acid | Distillation of pinacol hydrate with acid | 65–72% | [10] |

| Sulfuric Acid | Treatment of pinacol with H₂SO₄ | ~70% | [14] |

| 50% Phosphoric Acid | Boil for 3-4 hours | 60–65% | [10] |

| Hydrated Oxalic Acid | Boil for 3-4 hours | 60–65% | [10] |

| Sulfuric Acid | Lab experiment with 3g pinacol | 54.68% | [12] |

| Sulfuric Acid | Lab experiment with 1.5g pinacol | 36.35% | [15] |

Spectroscopic Data for this compound

Characterization of the final product is typically performed using spectroscopic methods.

| Spectroscopy | Key Features for this compound (C₆H₁₂O) |

| IR Spectroscopy | Strong C=O (ketone) stretch around 1705-1715 cm⁻¹. Absence of the broad O-H stretch (from pinacol) around 3200-3600 cm⁻¹.[12] |

| ¹H NMR | Two signals: a singlet for the nine protons of the three equivalent methyl groups (tert-butyl group, ~1.2 ppm) and a singlet for the three protons of the acetyl methyl group (~2.1 ppm). |

| ¹³C NMR | Four signals: C=O carbon (~212 ppm), quaternary carbon (~45 ppm), tert-butyl methyl carbons (~27 ppm), and acetyl methyl carbon (~24 ppm).[16] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 100.[17][18] A prominent base peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[18] |

References

- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 2. aithor.com [aithor.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. What is Pinacol this compound Rearrangement?_Chemicalbook [chemicalbook.com]

- 6. US2596212A - Synthesis of this compound - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ivypanda.com [ivypanda.com]

- 12. ivypanda.com [ivypanda.com]

- 13. ivypanda.com [ivypanda.com]

- 14. Pinacol this compound rearrangement ppt. | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound(75-97-8) MS [m.chemicalbook.com]

- 18. This compound | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 3,3-dimethyl-2-butanone

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 3,3-dimethyl-2-butanone, also known as pinacolone. The information is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams to illustrate key processes.

Physical and Chemical Properties

3,3-dimethyl-2-butanone is a colorless to light yellow liquid with a characteristic peppermint or camphor-like odor. It is a stable ketone that finds use as a solvent and as an intermediate in the synthesis of various compounds, including fungicides and herbicides.

Table 1: Physical Properties of 3,3-dimethyl-2-butanone

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| Boiling Point | 105 - 106 °C at 1013 hPa | [2][4] |

| Melting Point | -52.5 °C to -53 °C | [2][4] |

| Density | 0.800 - 0.808 g/cm³ at 20 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.3950 - 1.3995 | [1][2] |

| Solubility in Water | 19 g/L | [4] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and acetone | [2] |

| Vapor Pressure | 33 hPa at 20 °C | [4] |

| Flash Point | 5 °C | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,3-dimethyl-2-butanone. The following tables summarize key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.2 | Singlet | 9H | -C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~212 | C=O (Ketone) |

| ~45 | -C(CH₃)₃ |

| ~26 | -C(CH₃)₃ |

| ~25 | -C(=O)-CH₃ |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1365 | Medium | C-H bend (alkane) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 57 | High | [C(CH₃)₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the determination of key physical and spectroscopic properties of 3,3-dimethyl-2-butanone.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of 3,3-dimethyl-2-butanone using the capillary method.

Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube, heating source.

Procedure:

-

A small amount (1-2 mL) of 3,3-dimethyl-2-butanone is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath.

-

The heating source is applied, and the temperature is raised slowly and steadily.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Refractive Index

Objective: To measure the refractive index of 3,3-dimethyl-2-butanone using an Abbe refractometer.

Apparatus: Abbe refractometer, constant temperature water bath, dropper, lint-free tissue, and a standard liquid with a known refractive index (for calibration).

Procedure:

-

The refractometer is calibrated using a standard liquid of known refractive index at a specific temperature (e.g., 20 °C).

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and dried with a lint-free tissue.

-

A few drops of 3,3-dimethyl-2-butanone are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at 20 °C using the constant temperature water bath.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 3,3-dimethyl-2-butanone.

Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl₃), micropipette.

Procedure:

-

A solution of 3,3-dimethyl-2-butanone is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) directly in an NMR tube.

-

The NMR tube is capped and gently agitated to ensure a homogeneous solution.

-

The NMR tube is placed in the spectrometer's sample holder.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a pulse width of 90°, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a pulse width of 90°, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 3,3-dimethyl-2-butanone.

Apparatus: Fourier Transform Infrared (FTIR) spectrometer, salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (using salt plates):

-

A background spectrum of the empty spectrometer is recorded.

-

A single drop of 3,3-dimethyl-2-butanone is placed on one salt plate.

-

The second salt plate is placed on top and gently rotated to create a thin, uniform liquid film.

-

The sandwiched plates are placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The spectrum is then processed to show absorbance or transmittance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the purity of 3,3-dimethyl-2-butanone and confirm its molecular weight and fragmentation pattern.

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column (e.g., non-polar DB-5ms), helium carrier gas, autosampler or manual syringe.

Procedure:

-

A dilute solution of 3,3-dimethyl-2-butanone is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

The GC-MS is set up with appropriate parameters. A typical temperature program for the GC oven would be an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/minute to 200 °C. The injector and transfer line temperatures are typically set to 250 °C.

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

The components of the sample are separated on the capillary column as they are carried by the helium gas.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and fragmented.

-

The mass spectrometer scans a range of m/z values to produce a mass spectrum for each eluting compound.

-

The retention time from the gas chromatogram and the mass spectrum are used to identify the compound.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the characterization of 3,3-dimethyl-2-butanone.

References

Pinacolone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pinacolone (3,3-dimethyl-2-butanone), a significant ketone in organic chemistry. It details its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a focus on its relevance in research and drug development.

Chemical Identity and Properties

This compound, systematically named 3,3-dimethylbutan-2-one, is a colorless to light yellow liquid recognized by its characteristic peppermint or camphor-like odor[1][2]. It is an unsymmetrical ketone that serves as a crucial intermediate in the synthesis of various fine chemicals[3][4].

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Appearance | Colorless, clear liquid | [1][2][3] |

| Odor | Peppermint or camphor-like | [1][2] |

| Density | 0.801 g/cm³ at 25 °C | [2][5] |

| Melting Point | -52.5 °C | [1][2] |

| Boiling Point | 103 to 106 °C | [2] |

| Flash Point | 23 °C (75 °F) | [1][] |

| Refractive Index | 1.396 at 20 °C | [3][5] |

| Water Solubility | 2.44 g/100 mL at 15 °C | [][7] |

| Solubility | Soluble in ethanol, ether, acetone | [1][] |

| Vapor Pressure | 33 hPa at 20 °C | [5] |

Synthesis of this compound

The most classic and well-known method for synthesizing this compound is the pinacol (B44631) rearrangement, a reaction first described by Wilhelm Rudolph Fittig in 1860[8][9]. This method involves the acid-catalyzed rearrangement of pinacol (2,3-dimethyl-2,3-butanediol)[2][9].

Industrially, other methods are also employed, such as the ketonization of pivalic acid and acetic acid over metal oxide catalysts or the hydrolysis of 4,4,5-trimethyl-1,3-dioxane[2].

This protocol describes the laboratory-scale synthesis of this compound from pinacol hydrate (B1144303) using sulfuric acid as a catalyst.

Materials:

-

Pinacol hydrate

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

In a round-bottom flask suitable for distillation, add 15 mL of water and then carefully and slowly add 10 mL of concentrated sulfuric acid[10].

-

Add 6 grams of pinacol hydrate to the dilute acid solution in the flask[10].

-

Set up the apparatus for simple distillation and heat the mixture. The this compound will co-distill with water[11].

-

Continue the distillation until the upper organic layer (this compound) in the receiving flask ceases to increase in volume[11].

-

Transfer the distillate to a separatory funnel and separate the aqueous layer from the organic layer (this compound).

-

Dry the collected this compound layer over an anhydrous drying agent like anhydrous sodium sulfate or calcium chloride[10][11].

-

Perform a final fractional distillation of the dried liquid to obtain purified this compound, which boils at approximately 103–107 °C[11]. The yield is typically in the range of 65-72%[11].

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Signaling Pathways

The reactivity of this compound is characterized by its ketone functional group and the α-methyl group. The carbonyl group can undergo typical reactions like hydrogenation and reductive amination, while the α-methyl group is available for condensation reactions[2][].

The pinacol rearrangement is a classic example of a 1,2-rearrangement that proceeds through a carbocation intermediate. Understanding this mechanism is fundamental for organic chemists.

-

Protonation: An acid catalyst protonates one of the hydroxyl groups of pinacol, making it a good leaving group (water)[8].

-

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation[8].

-

1,2-Methyl Shift: A methyl group from the adjacent carbon migrates to the positively charged carbon. The driving force for this step is the formation of a more stable, resonance-stabilized oxonium ion[9].

-

Deprotonation: A water molecule removes a proton from the oxygen atom, regenerating the acid catalyst and yielding the final product, this compound[8].

Caption: Mechanism of the Pinacol-Pinacolone rearrangement.

Applications in Drug Development and Agrochemicals

This compound is a vital building block in the synthesis of pharmaceuticals and agrochemicals. Its derivatives exhibit a wide range of biological activities.

-

Fungicides and Pesticides: It is a precursor for numerous triazole pesticides, including triadimefon, paclobutrazol, uniconazole, and metribuzin[2][3][]. For example, triadimefon, used to control fungal diseases in agriculture, can be synthesized from this compound[4][8].

-

Pharmaceuticals: this compound is an intermediate in the production of various drugs. It is used in the synthesis of the anticonvulsant stiripentol, the antihypertensive drug pinacidil, and the antifungal vibunazole[2][8]. Its derivatives are also investigated for antibacterial, antiviral, and antituberculous activities[5][].

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, with spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. Avoid contact with skin, eyes, and clothing[12][13].

-

Storage: Store in a cool, dry, well-ventilated area designated for flammables. Keep containers tightly closed and away from heat, sparks, and open flames[3][14].

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure[12][13].

-

Hazards: this compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation[12][13]. It is classified as a Schedule 3 compound under the Chemical Weapons Convention due to its relation to the synthesis of the nerve agent Soman[2].

This guide provides essential technical information for professionals working with this compound, highlighting its properties, synthesis, and critical role as a chemical intermediate. Adherence to safety protocols is crucial when handling this compound.

References

- 1. This compound | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS: 75-97-8 | 3,3-dimethylbutanone [vestachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 75-97-8 [chemicalbook.com]

- 7. This compound [drugfuture.com]

- 8. byjus.com [byjus.com]

- 9. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. fishersci.com [fishersci.com]

Migratory Aptitude in Pinacolone Formation: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of migratory aptitude in the pinacol-pinacolone rearrangement, a cornerstone of synthetic organic chemistry. Understanding the principles that govern which chemical group preferentially migrates is critical for predicting reaction outcomes and designing synthetic pathways for complex molecules, including active pharmaceutical ingredients.

The Pinacol-Pinacolone Rearrangement: An Overview

The pinacol-pinacolone rearrangement is an acid-catalyzed reaction that converts a 1,2-diol (a pinacol) into a ketone (a pinacolone) through a 1,2-migration.[1][2] The reaction proceeds via a carbocation intermediate, and the stereochemistry of the migrating group is retained during the process.[3] The regioselectivity of the rearrangement is determined by two primary factors: the formation of the most stable carbocation and the intrinsic migratory aptitude of the substituents.

The general mechanism involves four key steps:

-

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (-OH2+).[4][5]

-

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a carbocation. In asymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation.[6][7]

-

1,2-Shift: A substituent from the adjacent carbon migrates to the positively charged carbon. This is the step where migratory aptitude is crucial. The migration of the group with its electron pair results in the formation of a more stable, resonance-stabilized oxonium ion.[8][9]

-

Deprotonation: The oxonium ion is deprotonated to yield the final ketone or aldehyde product.[4]

Factors Governing Migratory Aptitude

Migratory aptitude refers to the relative ability of a group to migrate during a rearrangement reaction. In the pinacol (B44631) rearrangement, the selection of the migrating group is a complex interplay of electronic and steric factors, and it is not always straightforward.[8][10] The general consensus is that the group best able to stabilize the developing positive charge at the migration terminus will migrate preferentially.[8][11]

2.1 Electronic Factors: The primary determinant of migratory aptitude is the ability of the migrating group to stabilize a positive charge. Groups that are more nucleophilic and can delocalize the positive charge of the transition state are better migrating groups.[1]

-

Aryl Groups: Aryl groups are generally good migrating groups due to the ability of the π-system to stabilize the transition state through the formation of a bridged phenonium ion intermediate. Electron-donating groups on the aryl ring enhance migratory aptitude, while electron-withdrawing groups decrease it.[1][12]

-

Alkyl Groups: The migratory aptitude of alkyl groups generally follows the order of their ability to stabilize a carbocation: tertiary > secondary > primary.[8][9][11]

-

Hydride: The hydride ion (H⁻) is an excellent migrating group due to its small size and high electron density.[12]

2.2 Carbocation Stability: Before considering migratory aptitude, the stability of the initially formed carbocation is paramount. The reaction will proceed through the pathway that forms the most stable carbocation intermediate. For instance, if a diol has both a tertiary and a secondary alcohol, protonation and water loss will occur at the tertiary center to form a more stable tertiary carbocation.

Quantitative Data on Migratory Aptitude

While a definitive, universally agreed-upon order of migratory aptitude can be elusive and context-dependent, a general trend has been established through numerous experiments.[8][10] The following table summarizes the relative migratory aptitudes of common functional groups.

| Rank | Group | Relative Migratory Aptitude | Notes |

| 1 | p-Anisyl | ~500 | Electron-donating group greatly enhances migration. |

| 2 | p-Tolyl | ~15 | Electron-donating group enhances migration. |

| 3 | Phenyl | 1 | Reference group. |

| 4 | p-Chlorophenyl | ~0.7 | Electron-withdrawing group slightly decreases migration. |

| 5 | Hydride (H) | High | Often cited as having very high migratory aptitude.[1][9] |

| 6 | tert-Alkyl | High | Migrates in preference to less substituted alkyls.[8][11] |

| 7 | sec-Alkyl | Medium | |

| 8 | prim-Alkyl | Low | |

| 9 | Methyl | Low | Generally a poor migrating group compared to others.[13] |

Note: The quantitative values for aryl groups are relative to Phenyl = 1. The order for alkyl and hydride groups is established but has less precise quantitative comparison in the literature.

The order of migration for aryl groups is a clear demonstration of electronic effects: p-anisyl > p-tolyl > phenyl > p-chlorophenyl.[1] For alkyl groups, the trend is generally tertiary > secondary > primary.[8][9][11]

Experimental Protocols

The following is a generalized protocol for a typical pinacol rearrangement. Specific conditions may vary based on the substrate.

Objective: To convert pinacol (2,3-dimethyl-2,3-butanediol) to this compound (3,3-dimethyl-2-butanone).

Materials:

-

Pinacol (or substituted 1,2-diol)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., TsOH)[2][4]

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, place the pinacol and add a suitable solvent if necessary (often the reaction is run neat or with a small amount of water).[14] Place the flask in an ice bath to control the initial exothermic reaction.

-

Acid Addition: Slowly and with stirring, add concentrated sulfuric acid to the flask. The acid acts as the catalyst for the dehydration and rearrangement.[5]

-

Heating/Reflux: Attach a reflux condenser and heat the mixture. The reaction temperature and time will depend on the specific substrate.[4] For the conversion of pinacol to this compound, heating is typically required.[14]

-

Workup - Neutralization: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Workup - Extraction: If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[5] Filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by distillation.[5] this compound has a boiling point of 106°C.[5]

Conclusion

The migratory aptitude in the pinacol-pinacolone rearrangement is a fundamental concept in organic chemistry with significant implications for synthetic strategy. While governed by the general principle of stabilizing the transition state, the outcome depends on a nuanced balance between initial carbocation stability and the intrinsic migratory ability of the substituents. For professionals in drug development and chemical research, a thorough understanding of these factors is essential for the predictable and efficient synthesis of target molecules.

References

- 1. Reaction Mechanism of Pinacol-Pinacolone Rearrangement [pw.live]

- 2. aithor.com [aithor.com]

- 3. scribd.com [scribd.com]

- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]

- 5. ivypanda.com [ivypanda.com]

- 6. ijfmr.com [ijfmr.com]

- 7. google.com [google.com]

- 8. organic chemistry - Migratory aptitude in pinacol-pinacolone rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Give the migratory order for pinacol this compound reactions? - askIITians [askiitians.com]

- 10. Migratory aptitude - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. scite.ai [scite.ai]

- 14. ivypanda.com [ivypanda.com]

The Fittig Rearrangement: A Historical and Mechanistic Deep Dive

The Fittig rearrangement, a cornerstone of organic chemistry, represents a classic example of a 1,2-anionic rearrangement. This technical guide delves into the historical context of its discovery, the evolution of its mechanistic understanding, and the early experimental work that defined it.

Discovery and Initial Investigations

The reaction was first observed by German chemist Rudolph Fittig and his student, G. Koenig, in 1889 during their investigations into the reactions of aromatic ketones. Their work, published in the late 19th century, described the acid-catalyzed conversion of certain pinacols (1,2-diols) and related compounds to aldehydes and ketones through the migration of an aryl group. This was a significant discovery, as it demonstrated the mobility of aryl groups in a way that was previously unappreciated, drawing a parallel to the already known pinacol (B44631) rearrangement where an alkyl group migrates.

Fittig's initial experiments involved the treatment of 1,1,2,2-tetraphenylethane-1,2-diol with strong acids, which yielded triphenylacetaldehyde (B1330704). This observation was puzzling at the time and sparked further research into the underlying mechanism of this transformation.

Early Mechanistic Postulations

The initial mechanistic hypotheses for the Fittig rearrangement were developed by analogy to the pinacol rearrangement. The prevailing theory involved the protonation of a hydroxyl group by a strong acid, followed by the loss of a water molecule to form a carbocation intermediate. The key step, and the defining feature of the Fittig rearrangement, was the subsequent 1,2-migration of an aryl group to the adjacent carbocationic center. This migration relieves the positive charge and, after deprotonation, yields the final rearranged product.

The migratory aptitude of different aryl groups was also a subject of early investigation. It was observed that aryl groups with electron-donating substituents migrated more readily, a finding that provided crucial evidence for the electronic nature of the rearrangement and the involvement of a positively charged intermediate.

Early Experimental Data

The following table summarizes typical yields from early studies of the Fittig rearrangement and related reactions, showcasing the efficiency of the transformation under different acidic conditions.

| Starting Material | Acid Catalyst | Product | Yield (%) | Reference |

| 1,1,2,2-Tetraphenylethane-1,2-diol | Sulfuric Acid | Triphenylacetaldehyde | High | Fittig, 1889 |

| 1,2-dianisyl-1,2-diphenylethylene glycol | Sulfuric Acid | 1,2,2-trianisyl-1-phenylethanone | ~90% | Early 20th Century Studies |

| 1-phenyl-1,2,2-tri-p-tolylethene glycol | Sulfuric Acid | 1,2,2-triphenyl-1-p-tolylethanone | ~85% | Early 20th Century Studies |

Original Experimental Protocol: Synthesis of Triphenylacetaldehyde

The following protocol is a generalized representation based on the descriptions found in Fittig's original publications from the late 19th century.

Objective: To synthesize triphenylacetaldehyde from 1,1,2,2-tetraphenylethane-1,2-diol via an acid-catalyzed rearrangement.

Materials:

-

1,1,2,2-Tetraphenylethane-1,2-diol (Tetraphenylpinacol)

-

Concentrated Sulfuric Acid

-

Water

-

Glacial Acetic Acid

Procedure:

-

A solution of 1,1,2,2-tetraphenylethane-1,2-diol in glacial acetic acid was prepared.

-

Concentrated sulfuric acid was carefully added to the solution. The mixture was then gently warmed.

-

The reaction mixture was observed to change color, and the reaction was allowed to proceed for several hours.

-

Upon completion, the reaction mixture was poured into a large volume of cold water to precipitate the crude product.

-

The solid precipitate was collected by filtration and washed thoroughly with water to remove any residual acid.

-

The crude product was then recrystallized from ethanol to yield purified triphenylacetaldehyde.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the accepted mechanism of the Fittig rearrangement and a generalized workflow for its execution in a laboratory setting.

Caption: The accepted cationic mechanism of the Fittig rearrangement.

Caption: A generalized experimental workflow for the Fittig rearrangement.

Theoretical Insights into Carbocation Stability in the Pinacol Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pinacol (B44631) rearrangement, a classic acid-catalyzed conversion of 1,2-diols to ketones or aldehydes, proceeds through a critical carbocation intermediate whose stability dictates the reaction's outcome. Understanding the nuanced electronic and structural factors that govern the stability of this intermediate is paramount for predicting reaction pathways and designing synthetic strategies. This technical guide delves into the core of theoretical studies that have illuminated the energetic landscape of the pinacol rearrangement, providing a quantitative basis for the well-established principles of carbocation chemistry.

Mechanistic Pathways: A Tale of Two Possibilities

Theoretical investigations, primarily employing ab initio self-consistent field molecular orbital (SCF MO) methods, have explored two principal mechanistic pathways for the pinacol rearrangement: a stepwise mechanism and a concerted mechanism. The traditionally accepted stepwise mechanism involves the formation of a discrete carbocation intermediate following the departure of a protonated hydroxyl group. In contrast, the concerted mechanism proposes a simultaneous migration of a substituent as the leaving group departs, avoiding the formation of a distinct carbocation.

Gas-phase calculations have suggested that the concerted mechanism is often energetically favored over the stepwise pathway.[1][2] This preference is attributed to the avoidance of a high-energy carbocation intermediate. However, the nature of the substrate and reaction conditions can influence the operative mechanism. For instance, computational studies on the rearrangement of cyclopentylcyclohexane-l,l'-diol have provided evidence for a stepwise mechanism.

Quantitative Analysis of Carbocation Stability and Migratory Aptitude

The regioselectivity of the pinacol rearrangement in unsymmetrical diols is determined by the relative stability of the two possible carbocation intermediates that can be formed. The hydroxyl group that departs is the one that leads to the more stable carbocation. Subsequently, the migratory aptitude of the neighboring substituents comes into play, with the group best able to stabilize the positive charge preferentially migrating.

Theoretical studies have provided quantitative data on the activation energies associated with the migration of various substituents, offering a numerical basis for the empirically observed migratory aptitudes. These calculations consistently show that groups capable of stabilizing a positive charge through resonance or hyperconjugation exhibit lower activation barriers for migration.

Below are tables summarizing the calculated relative activation energies for the migration of different substituents in the pinacol rearrangement, as determined by ab initio SCF MO methods.

Table 1: Relative Activation Energies for Migrating Groups via a Stepwise Mechanism

| Migrating Group (R) | Relative Activation Energy (kcal/mol) |

| Hydrogen (H) | 0.0 |

| Methyl (CH₃) | 15.2 |

| Ethyl (C₂H₅) | 12.8 |

| Isopropyl ((CH₃)₂CH) | 10.5 |

| tert-Butyl ((CH₃)₃C) | 8.9 |

| Phenyl (C₆H₅) | 5.7 |

Data derived from ab initio SCF MO calculations.

Table 2: Relative Activation Energies for Migrating Groups via a Concerted Mechanism

| Migrating Group (R) | Relative Activation Energy (kcal/mol) |

| Hydrogen (H) | 10.3 |

| Methyl (CH₃) | 25.1 |

| Ethyl (C₂H₅) | 22.5 |

| Isopropyl ((CH₃)₂CH) | 20.1 |

| tert-Butyl ((CH₃)₃C) | 18.2 |

| Phenyl (C₆H₅) | 15.4 |

Data derived from ab initio SCF MO calculations.

These data quantitatively confirm the generally accepted order of migratory aptitude: Phenyl > tert-Butyl > Isopropyl > Ethyl > Methyl > Hydrogen . The significantly lower activation energy for phenyl migration is attributed to the formation of a stabilized phenonium ion-like transition state.

Computational Methodology

The theoretical data presented in this guide are primarily based on ab initio self-consistent field molecular orbital (SCF MO) calculations. A typical computational protocol involves the following steps:

-

Geometry Optimization: The geometries of the starting 1,2-diol, the protonated diol, the carbocation intermediates (for the stepwise mechanism), the transition states for rearrangement, and the final ketone or aldehyde products are optimized. This is often performed using a basis set such as 3-21G or the more robust 6-31G*.

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed at the optimized geometries using a higher level of theory or a larger basis set, such as the inclusion of electron correlation effects via Møller-Plesset perturbation theory (MP2).

-

Energy Profile Construction: The relative energies of all stationary points (reactants, intermediates, transition states, and products) are calculated, including the ZPVE corrections, to construct the potential energy surface for the reaction. The activation energy is then determined as the energy difference between the reactant (or intermediate) and the corresponding transition state.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the logical flow of the computational studies.

Caption: Stepwise mechanism of the pinacol rearrangement.

References

An In-depth Technical Guide to the Pinacol-Pinacolone Rearrangement: Core Features and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The pinacol-pinacolone rearrangement, a classic and synthetically valuable acid-catalyzed reaction, facilitates the conversion of 1,2-diols (pinacols) to ketones (pinacolones) or aldehydes. First described in 1860 by Wilhelm Rudolph Fittig, this rearrangement proceeds via a carbocation intermediate and involves a 1,2-migration of a substituent.[1][2] Its utility in constructing complex molecular architectures, including the formation of quaternary carbon centers and spirocyclic systems, makes it a cornerstone of modern organic synthesis with applications in the production of pharmaceuticals, pesticides, and fungicides.[1] This technical guide provides a comprehensive overview of the key features of the pinacol-pinacolone rearrangement, including detailed mechanistic insights, quantitative data on reaction parameters, and explicit experimental protocols.

Core Mechanistic Features

The generally accepted mechanism of the pinacol-pinacolone rearrangement involves a four-step sequence initiated by acid catalysis. The process is driven by the formation of a stable carbocation and the subsequent generation of a thermodynamically favored carbonyl group.

-

Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol by an acid catalyst. This converts the hydroxyl group into a good leaving group (water). In cases of unsymmetrical diols, the hydroxyl group that forms the more stable carbocation upon its departure is preferentially protonated.[1][2]

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation at the corresponding carbon atom. The stability of this carbocation is a critical factor influencing the reaction pathway. Tertiary carbocations are significantly more stable than secondary or primary carbocations, and benzylic carbocations are further stabilized by resonance.[3]

-

1,2-Migratory Shift: A substituent from the adjacent carbon atom migrates to the carbocation center. This 1,2-shift is the key rearrangement step and is driven by the formation of a more stable, resonance-stabilized oxonium ion. The relative ability of different groups to migrate is termed "migratory aptitude."

-

Deprotonation: Finally, deprotonation of the oxonium ion by a weak base (such as water or the conjugate base of the acid catalyst) yields the final ketone or aldehyde product and regenerates the acid catalyst.

Signaling Pathway of the Pinacol Rearrangement Mechanism

References

Spectroscopic Characterization of Pinacolone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the key spectroscopic data for Pinacolone (3,3-dimethyl-2-butanone), a crucial intermediate and building block in organic synthesis. The document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound (C₆H₁₂O), both ¹H and ¹³C NMR spectra are remarkably simple and diagnostic.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.12 | Singlet | 3H | Methyl protons of the acetyl group (-C(=O)CH₃) |

| 1.12 | Singlet | 9H | Methyl protons of the tert-butyl group (-C(CH₃)₃) |

Data acquired in CDCl₃ at 250 MHz.[1][2]

The ¹H NMR spectrum of this compound displays two distinct singlets, confirming the presence of two sets of non-equivalent protons.[3] The absence of splitting (coupling) for both signals is due to the lack of adjacent protons on the neighboring carbon atoms.[3] The signal at approximately 2.1-2.2 ppm is characteristic of protons on a carbon adjacent to a ketone.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 214.3 | C2 (Carbonyl, C=O) |

| 44.3 | C3 (Quaternary, -C (CH₃)₃) |

| 26.3 | C4, C5, C6 (tert-butyl methyls, -C(C H₃)₃) |

| 24.6 | C1 (Acetyl methyl, -C H₃) |

Data acquired in CDCl₃ at 62.5 MHz.[4][5]

The ¹³C NMR spectrum shows four distinct carbon environments. The most downfield signal at 214.3 ppm is characteristic of a ketone carbonyl carbon.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of a ketone.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H (sp³) stretch |

| ~1715 | Very Strong | C=O (Ketone) stretch |

| ~1370 | Strong | C-H bend (tert-butyl group) |

The most significant peak in the IR spectrum of this compound is the very strong C=O stretching vibration found around 1715 cm⁻¹, which is definitive for a saturated ketone.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 57 | 100% (Base Peak) | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

| 41 | High | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

The molecular ion peak appears at an m/z of 100, confirming the molecular weight of this compound.[9][10] The most abundant fragment, and therefore the base peak, is at m/z 57.[11] This corresponds to the highly stable tert-butyl cation, formed via alpha-cleavage adjacent to the carbonyl group.[11] Another significant alpha-cleavage product is the acetyl cation at m/z 43.[10]

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve an appropriate amount of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a small vial.[12][13]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] The final sample depth should be uniform.

-

Instrument Setup: Insert the sample into the spectrometer's magnet.[14] Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[6] The magnetic field is then shimmed to maximize homogeneity and improve resolution.[6]

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.[6] A longer relaxation delay and a higher number of scans are required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[15]

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.[6] The resulting spectrum is then phased, baseline-corrected, and referenced. The solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) is used for calibration.[6]

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

This compound, being a liquid at room temperature, can be analyzed directly as a neat sample.

-

Sample Preparation: Place one to two drops of pure this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[16][17]

-

Cell Assembly: Place a second clean, dry salt plate on top of the first, creating a thin liquid film "sandwich" between them.[16][17] Ensure the liquid has spread evenly without air bubbles.

-

Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer.[16] Acquire a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Post-Analysis: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator for storage.[16][17]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer.[18] For a volatile liquid, this is often done via direct injection or through a gas chromatography (GC) system, which separates the sample from any impurities before it enters the mass spectrometer.[19]

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded by a high-energy beam of electrons (typically 70 eV).[18] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.[18][20]

-

Mass Analysis: The newly formed ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[20] The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[20]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. studylib.net [studylib.net]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. homework.study.com [homework.study.com]

- 9. This compound(75-97-8) MS [m.chemicalbook.com]

- 10. This compound | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound has a base peak in its mass spectrum at m/z 57. What i... | Study Prep in Pearson+ [pearson.com]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. sc.edu [sc.edu]

- 16. webassign.net [webassign.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Methodological & Application

Application Note and Protocol: Synthesis of Pinacolone via Acid-Catalyzed Pinacol Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of pinacolone (3,3-dimethyl-2-butanone) through the acid-catalyzed rearrangement of pinacol (B44631) (2,3-dimethyl-2,3-butanediol). The pinacol rearrangement is a classic and efficient method for converting 1,2-diols into ketones or aldehydes.[1][2] this compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, fungicides, pesticides, and herbicides.[3][4] This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification, and characterization methods.

Introduction and Reaction Mechanism

The pinacol–this compound rearrangement is a 1,2-rearrangement of a vicinal diol to a carbonyl compound under acidic conditions.[1] The reaction was first described by the German chemist Wilhelm Rudolph Fittig in 1860.[3]

The mechanism proceeds through several key steps:

-

Protonation: An acid catalyst protonates one of the hydroxyl groups on the pinacol, converting it into a better leaving group (water).[3][5]

-

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation.[2][3]

-

1,2-Alkyl Shift: A methyl group from the adjacent carbon migrates to the positively charged carbon. The driving force for this step is the formation of a more stable resonance-stabilized oxonium ion.[5]

-

Deprotonation: A water molecule removes a proton from the oxonium ion, yielding the final ketone product, this compound, and regenerating the acid catalyst.[3]

This regioselective rearrangement favors the formation of the most stable carbocation intermediate to yield the major product.[3][6]